5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H28N6O4 and its molecular weight is 464.526. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel heterocyclic scaffold with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridines, characterized by a complex structure that incorporates a piperazine moiety and a morpholino group. Its molecular formula is C22H28N4O3, and it has a molecular weight of approximately 396.49 g/mol.
Table 1: Key Structural Features
Feature | Description |
---|---|
Molecular Formula | C22H28N4O3 |
Molecular Weight | 396.49 g/mol |
Heterocyclic Framework | Pyrazolo[4,3-c]pyridine |
Functional Groups | Morpholino, Piperazine |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its interaction with polo-like kinase 1 (Plk1) , a critical regulator of cell division. Plk1 is often overexpressed in various cancers, making it a target for therapeutic intervention. The compound has been shown to inhibit Plk1 activity, leading to reduced cell proliferation in cancer cell lines.
Case Study: Plk1 Inhibition
In a study evaluating the efficacy of various Plk1 inhibitors, the compound demonstrated significant inhibition of Plk1 activity with an IC50 value in the low micromolar range. This suggests that it could serve as a lead compound for developing more potent Plk1 inhibitors.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives of pyrazolo[4,3-c]pyridine can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
The proposed mechanism involves the inhibition of pro-apoptotic pathways and enhancement of neurotrophic factor signaling. This dual action can mitigate neuronal damage in models of neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound have revealed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the morpholino group may enhance membrane permeability, facilitating bacterial cell entry.
Table 2: Summary of Biological Activities
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity is essential for evaluating the therapeutic viability of this compound. Early studies suggest favorable absorption characteristics with moderate bioavailability. However, comprehensive toxicity assessments are necessary to ascertain safety profiles.
Future Directions
Ongoing research is focused on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for target enzymes like Plk1 while minimizing off-target effects. Additionally, exploring combination therapies may yield synergistic effects that enhance overall therapeutic efficacy.
Properties
IUPAC Name |
5-methyl-7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O4/c1-26-15-19(22-20(16-26)24(33)30(25-22)18-5-3-2-4-6-18)23(32)29-9-7-27(8-10-29)17-21(31)28-11-13-34-14-12-28/h2-6,15-16H,7-14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSOTVKACOWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.